molecular formula C11H13ClFN B13611049 2-(2-Chloro-4-fluorophenyl)piperidine

2-(2-Chloro-4-fluorophenyl)piperidine

Cat. No.: B13611049
M. Wt: 213.68 g/mol
InChI Key: JBBDTILJSUYNTC-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chloro and fluoro substituents on the phenyl ring makes this compound particularly interesting for various chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Ethanol, toluene, dimethylformamide (DMF)

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylpiperidines, while oxidation reactions can produce piperidones .

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)pyridine
  • 2-(2-Chloro-4-fluorophenyl)morpholine
  • 2-(2-Chloro-4-fluorophenyl)thiophene

Uniqueness

2-(2-Chloro-4-fluorophenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

JBBDTILJSUYNTC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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